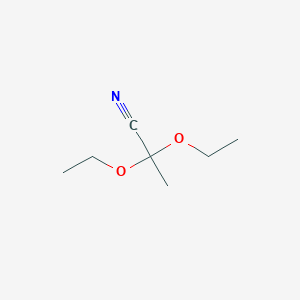
4'-Hydroxy Diclofenac-D4 (Major)
Overview
Description
4’-Hydroxy Diclofenac-D4 (Major) is one of the metabolites of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) used in human and veterinary medicine . It is an important metabolite of aceclofenac, seen mainly in rats .
Synthesis Analysis
4’-Hydroxy Diclofenac-D4 (Major) may be used as an analytical reference standard for the determination of the analyte in rat serum by high-performance liquid chromatograph/ultraviolet method . It has been used to investigate the effect of gentiopicroside (GE) on human cytochrome P450 enzymes in vitro .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Diclofenac-D4 (Major) is C14H7D4Cl2NO3 .Chemical Reactions Analysis
The formation of 4’-Hydroxy Diclofenac-D4 (Major) is primarily mediated by CPY2C9 . Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion .Physical And Chemical Properties Analysis
4’-Hydroxy Diclofenac-D4 (Major) is a purple solid .Scientific Research Applications
Pharmacology
4’-Hydroxy Diclofenac-D4: is utilized in pharmacological research, particularly in studies of drug metabolism and pharmacokinetics . As a deuterated form of 4’-Hydroxy Diclofenac, it serves as an internal standard in mass spectrometry to improve the accuracy and precision of analyses by reducing matrix interferences and ion suppression effects .
Toxicology
In toxicology, 4’-Hydroxy Diclofenac-D4 is employed as a reference material for toxicity studies and environmental impact assessments . It helps in understanding the degradation pathways and potential toxic effects of pharmaceuticals in various environmental matrices.
Analytical Chemistry
Analytical chemists use 4’-Hydroxy Diclofenac-D4 as a standard for calibrating instruments in techniques like HPLC and GC, which are crucial for the quantification and identification of compounds in complex mixtures . It’s particularly valuable in forensic and toxicological applications where precise measurements are essential.
Biochemistry
In biochemistry, this compound is used to investigate the enzymatic activities of cytochrome P450 enzymes, which play a significant role in drug metabolism . Understanding these activities is vital for drug design and predicting drug-drug interactions.
Medicinal Chemistry
4’-Hydroxy Diclofenac-D4: aids medicinal chemists in studying the metabolic pathways of diclofenac, a widely used NSAID . It helps in identifying metabolites and understanding their pharmacological or toxicological effects.
Environmental Science
Environmental scientists use 4’-Hydroxy Diclofenac-D4 to study the long-term stability and degradation of diclofenac in marine and freshwater environments . This research is crucial for assessing the ecological risks posed by pharmaceutical contaminants.
Speciation Studies
The compound is also applied in speciation studies to differentiate and quantify various forms of elements or compounds in environmental samples, contributing to our understanding of chemical forms and their bioavailability .
Drug Development
In drug development, 4’-Hydroxy Diclofenac-D4 is used for quantitative drug metabolite profiling, which is essential for evaluating the safety and efficacy of new drugs . It allows for the accurate quantification of drugs and their metabolites without the need for compound-specific calibration.
Mechanism of Action
Target of Action
The primary target of 4’-Hydroxy Diclofenac-D4, a labeled metabolite of the NSAID and COX inhibitor compound, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
4’-Hydroxy Diclofenac-D4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a reduction in the production of prostaglandins , which are responsible for causing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by 4’-Hydroxy Diclofenac-D4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxy Diclofenac-D4 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy-diclofenac is primarily mediated by CYP2C9 .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Diclofenac-D4’s action primarily involve the reduction of inflammation and pain . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins . This leads to a decrease in inflammation and pain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445204 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Diclofenac-D4 (Major) | |
CAS RN |
254762-27-1 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)




![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)